Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is a derivative of bicyclo[111]pentane, a unique structure characterized by its strained three-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the esterification of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino esters, alkoxy esters, thioesters
Scientific Research Applications
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The strained ring system of bicyclo[1.1.1]pentane imparts unique reactivity, allowing the compound to participate in various chemical transformations. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its methyl substitution on the bicyclo[1.1.1]pentane ring, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWOYVMQBXOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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